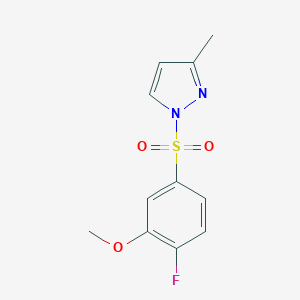

1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole

Description

Properties

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHKDKLSDAASOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfoxides or sulfides.

Scientific Research Applications

Pharmacological Applications

1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole exhibits a range of pharmacological activities:

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

2. Antimicrobial Properties

Pyrazoles have been investigated for their antimicrobial activities. A study highlighted that certain pyrazole derivatives exhibit potent antibacterial effects against various pathogens, making them potential candidates for developing new antibiotics .

3. Anticancer Potential

The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy .

Several studies have documented the biological activity of pyrazole derivatives similar to this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were evaluated for their anti-inflammatory properties using an animal model. The results indicated that specific derivatives exhibited comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of various pyrazoles against resistant bacterial strains. The findings revealed that certain derivatives showed remarkable activity, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonyl group is known to enhance the compound’s binding affinity to its targets, while the fluoro and methoxy groups contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Substituents

Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate ()

- Structure : Pyrazole core with a phenylsulfonyl group (position 4), 4-methylphenyl (position 1), and an ester group (position 3).

- Key Differences :

- The target compound substitutes the phenylsulfonyl group with a 4-fluoro-3-methoxyphenylsulfonyl group, enhancing electronic diversity.

- The methyl group at position 3 in the target compound reduces steric hindrance compared to the ester group in the analog.

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde ()

- Structure : Features a sulfanyl (S-linked) group at position 5 and a trifluoromethyl group at position 3.

- Key Differences :

- The sulfonyl group in the target compound is more electron-withdrawing than the sulfanyl group, altering reactivity and stability.

- The 4-fluoro-3-methoxyphenyl substituent provides a larger aromatic system compared to the 3-chlorophenyl group.

- Implications : The sulfonyl group enhances oxidative stability, making the target compound more suitable for pharmaceutical applications requiring prolonged shelf-life .

Fluorinated Pyrazole Derivatives

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole ()

- Structure : Contains multiple fluorine atoms on both the pyrazole and phenyl groups.

- Key Differences :

- The target compound uses a single fluorine atom on the phenyl ring, paired with a methoxy group, balancing electronegativity and steric effects.

- The trifluoropropenyl chain in the analog introduces conformational rigidity absent in the target compound.

- Implications : The methoxy group in the target compound may improve solubility in polar solvents compared to highly fluorinated analogs .

1-[(4-Fluoro-3-methoxyphenyl)methyl]-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole ()

- Structure : Features a 4-fluoro-3-methoxyphenylmethyl group and a dichlorophenyl ether substituent.

- Key Differences :

- The target compound replaces the dichlorophenyl ether with a sulfonyl group, altering electronic properties and hydrogen-bonding capacity.

- The methyl group at pyrazole position 3 in the target compound reduces steric bulk compared to the dichlorophenyl ether.

Pharmacologically Active Pyrazoles

NTS1/NTS2 Receptor Ligands ()

- Structure : Pyrazole derivatives with fluorophenyl and dimethoxyphenyl substituents.

- Key Differences: The target compound’s sulfonyl group is absent in these ligands, which instead feature carboxamide or ester groups.

- Implications : Sulfonyl groups could modulate receptor selectivity, as seen in competitive binding assays using CHO-k1 cells .

Antitumor Agents ()

- Structure : 4-aza-2,3-didehydropodophyllotoxin analogs with pyrimidyl or chlorophenyl substituents.

- Key Differences: The target compound lacks the podophyllotoxin backbone but shares fluorinated aromatic motifs. The sulfonyl group may enhance DNA intercalation or topoisomerase inhibition compared to non-sulfonylated analogs.

Biological Activity

1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FN2O3S. The compound features a pyrazole ring substituted with a sulfonyl group and a fluoro-methoxyphenyl group, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, notably:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains. The sulfonyl group may enhance its interaction with microbial enzymes, inhibiting their function .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation through inhibition of specific enzymes or receptors .

- Enzyme Inhibition : The sulfonyl moiety is known to form strong interactions with biological macromolecules, suggesting that this compound may inhibit enzymes related to various diseases .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonyl group enhances binding affinity to these targets, while the fluoro and methoxy groups may improve the compound's stability and bioavailability.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Fluorophenyl 4-methoxyphenyl sulfone | Lacks pyrazole ring | Limited versatility |

| 1-(4-Fluorophenyl)sulfonyl-4-methoxybenzene | Different methoxy position | Varies in reactivity |

| 1-(2,4-Dichlorophenyl)sulfonyl-3-methylpyrazole | Shares pyrazole structure but differs in substituents | Similar enzyme inhibition |

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, supporting its role as an anti-inflammatory agent .

- Enzyme Interaction Studies : Biochemical assays indicated that the compound selectively inhibits certain kinases involved in cancer progression, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic routes are recommended for preparing 1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazole-sulfonyl derivatives typically involves multi-step reactions. A common approach includes:

- Condensation reactions : Refluxing precursors like hydrazines with diketones or sulfonyl chlorides in ethanol/acetic acid mixtures (e.g., phenyl hydrazine with 1,3-diketones as in , yielding pyrazole cores via Baker-Venkataram rearrangement) .

- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides under basic conditions (e.g., NaH or pyridine as catalysts).

- Purification : Column chromatography (silica gel) and recrystallization (ethanol) are effective for isolating pure products, with yields improved by optimizing stoichiometry, reaction time (e.g., 7–16 hours), and temperature (50–80°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl in ) and hydrogen-bonding networks (O–H⋯N interactions) critical for confirming stereochemistry .

- NMR/IR spectroscopy : H and C NMR identify substituent environments (e.g., fluorine and methoxy groups), while IR confirms sulfonyl (S=O, ~1350 cm) and pyrazole (C=N, ~1600 cm) functionalities.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What purification techniques are suitable for isolating this compound post-synthesis?

Methodological Answer:

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates impurities, especially for polar sulfonyl derivatives .

- Recrystallization : Absolute ethanol or THF/water mixtures (1:1) enhance purity by removing unreacted precursors .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, ICReDD’s approach combines quantum calculations with experimental data to optimize reaction conditions (e.g., transition state analysis for sulfonylation) .

- Molecular dynamics simulations : Assess stability under varying pH/temperature by modeling solute-solvent interactions and decomposition pathways .

Q. How do electronic effects of substituents (fluoro, methoxy) influence physicochemical properties?

Methodological Answer:

- Hammett parameters : Quantify electron-withdrawing (fluoro, σ = +0.06) and electron-donating (methoxy, σ = −0.27) effects on sulfonylpyrazole reactivity.

- Computational studies : Compare charge distribution (via Natural Bond Orbital analysis) to explain enhanced electrophilicity at the sulfonyl group when fluorinated .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures influenced by substituent electronegativity .

Q. How can contradictory biological activity data for structurally similar sulfonylpyrazoles be reconciled?

Methodological Answer:

- Assay standardization : Compare IC values under consistent conditions (e.g., pH, temperature) to isolate substituent effects. notes trifluoromethyl groups enhance carbonic anhydrase inhibition, while methoxy groups may reduce bioavailability .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-methoxy with 3-fluoro) and evaluate binding affinity via molecular docking (e.g., AutoDock Vina) .

Q. What mechanistic insights explain the regioselectivity of pyrazole sulfonylation?

Methodological Answer:

- Kinetic vs. thermodynamic control : Sulfonyl chloride reacts preferentially at the pyrazole N1 position due to lower steric hindrance (supported by X-ray data in ) .

- Catalytic effects : Copper sulfate () or NaH () may stabilize intermediates, directing sulfonylation to the 1-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.